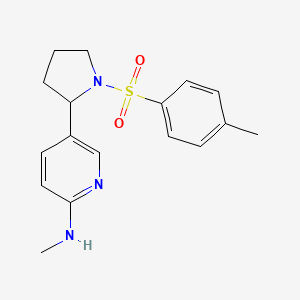
N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amin ist eine komplexe organische Verbindung, die einen Pyridinring aufweist, der mit einem tosylierten Pyrrolidin und einer Methylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Methyl-5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amin umfasst in der Regel mehrere Schritte:
Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch Cyclisierungsreaktionen synthetisiert werden, an denen geeignete Vorläufer beteiligt sind.
Tosylierung: Der Pyrrolidinring wird dann unter Verwendung von Tosylchlorid in Gegenwart einer Base wie Pyridin tosyliert.
Kupplung mit Pyridin: Das tosylierte Pyrrolidin wird unter Bedingungen, die eine nucleophile Substitution begünstigen, mit einem Pyridinderivat gekoppelt.
Methylierung: Schließlich wird die Verbindung unter Verwendung eines Methylierungsmittels wie Methyliodid methyliert.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu erhöhen. Dazu kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und Automatisierung gehören, um Konsistenz und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Methyl-5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Tosylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Nucleophile wie Amine, Thiole und Alkohole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu N-Oxid-Derivaten führen, während die Reduktion zu detosylierten Produkten führen kann.
Wissenschaftliche Forschungsanwendungen
N-Methyl-5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung kann als Baustein für die Synthese von Pharmazeutika verwendet werden, insbesondere solchen, die auf neurologische Pfade abzielen.
Materialwissenschaften: Sie kann bei der Entwicklung fortschrittlicher Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.
Biologische Studien: Die Verbindung kann als Sonde in biologischen Assays dienen, um Enzym-Wechselwirkungen und Rezeptorbindung zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von N-Methyl-5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Tosylgruppe kann die Bindung an Enzyme oder Rezeptoren erleichtern, während der Pyridinring an π-π-Wechselwirkungen teilnehmen kann. Die Methylgruppe kann die Lipophilie und die Membranpermeabilität der Verbindung beeinflussen.
Wirkmechanismus
The mechanism of action of N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The tosyl group can facilitate binding to enzymes or receptors, while the pyridine ring can participate in π-π interactions. The methyl group can influence the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Methyl-1-pyridin-2-ylmethanamin: Ähnlich in der Struktur, aber ohne die Tosylgruppe.
N-(pyridin-2-yl)amide: Diese Verbindungen teilen sich den Pyridinring, haben aber unterschiedliche Substituenten.
3-Bromimidazo[1,2-a]pyridine: Diese Verbindungen haben einen ähnlichen Pyridinkern, aber unterschiedliche funktionelle Gruppen.
Einzigartigkeit
N-Methyl-5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amin ist einzigartig aufgrund des Vorhandenseins des tosylierten Pyrrolidinrings, der spezifische chemische Eigenschaften und Reaktivität verleiht. Dies macht es besonders nützlich in Anwendungen, die eine selektive Bindung oder spezifische elektronische Eigenschaften erfordern.
Eigenschaften
Molekularformel |
C17H21N3O2S |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H21N3O2S/c1-13-5-8-15(9-6-13)23(21,22)20-11-3-4-16(20)14-7-10-17(18-2)19-12-14/h5-10,12,16H,3-4,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
RWZRMJFXZVFSLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


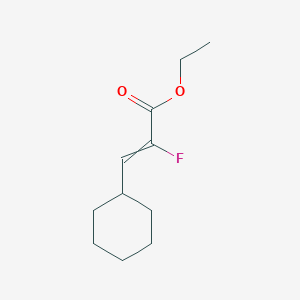
![6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)
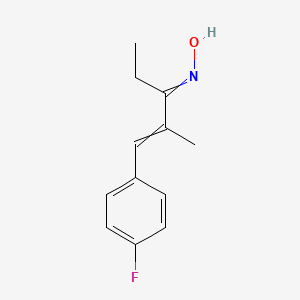

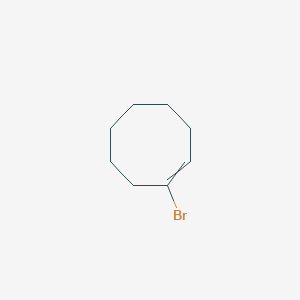
![3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid](/img/structure/B11823031.png)
![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11823033.png)
![(3S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11823041.png)

![2-((4'-Bromo-[1,1'-biphenyl]-4-yl)sulfinyl)acetamide](/img/structure/B11823062.png)
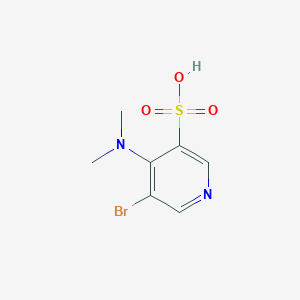


![(4S,5S)-N-[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-1-ium-2-yl]-1,3-dimethyl-4,5-diphenylimidazolidin-2-imine;chloride](/img/structure/B11823093.png)
